molecular formula C12H17F3N4O3 B2645557 1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034416-83-4

1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2645557
CAS RN: 2034416-83-4
M. Wt: 322.288
InChI Key: AOTCLSHVAGTPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C12H17F3N4O3 and its molecular weight is 322.288. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anodic Methoxylation in Heterocyclic Compounds

Anodic methoxylation of certain piperidine derivatives can result in a mixture of trans-and cis-2-methoxy derivatives. For instance, the 4-methyl and 4-t.butyl-N-trifluoroacetyl-piperidine derivatives undergo such transformations, and the resulting products can be purified through specific chromatographic techniques (Duquet et al., 2010).

Antimicrobial Properties of Triazole Derivatives

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The structural diversity and potential biological relevance of these compounds, like 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, highlight the importance of triazole derivatives in scientific research related to antimicrobial properties (Bektaş et al., 2007).

Novel Synthesis of Trisubstituted 1,2,3-Triazoles

The development of novel synthetic methods for 1,2,3-triazoles, utilizing arylboronic acids, sodium azide, and active methylene ketones, underlines the significance of such compounds in the field of chemical research. The process yields 1-aryl-5-trifluoromethyl (or difluoromethyl)–1,4,5-trisubstituted 1,2,3-triazoles, showcasing the versatility and utility of these heterocyclic compounds in scientific research (Zhang et al., 2013).

Molecular Docking Studies of Benzimidazole Derivatives

Research into the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of certain benzimidazole derivatives bearing 1,2,4-triazole suggests their potential use in therapeutic applications. The detailed study of these compounds' interaction with specific biological targets, like the EGFR binding pocket, provides valuable insights into the design of new drugs (Karayel, 2021).

properties

IUPAC Name

2-[1-(2-methoxyacetyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O3/c1-17-10(12(13,14)15)16-19(11(17)21)8-3-5-18(6-4-8)9(20)7-22-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTCLSHVAGTPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)COC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyacetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.